3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid
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Overview
Description
3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylpropanoic acid, characterized by the presence of an ethoxy group and a hydroxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid typically involves the ethylation of 4-hydroxyphenylpropanoic acid. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: 3-(3-Ethoxy-4-oxophenyl)propanoic acid.
Reduction: 3-(3-Ethoxy-4-hydroxyphenyl)propanol.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid is not fully understood. it is believed to exert its effects through the modulation of oxidative stress pathways. The hydroxy group can scavenge free radicals, thereby reducing oxidative damage in cells. Additionally, it may interact with specific molecular targets such as enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(3-Hydroxyphenyl)propanoic acid
- 3-(3-Methoxy-4-hydroxyphenyl)propanoic acid
Comparison: 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its biological activity and solubility compared to similar compounds .
Properties
IUPAC Name |
3-(3-ethoxy-4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-10-7-8(3-5-9(10)12)4-6-11(13)14/h3,5,7,12H,2,4,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKVWPDSZGNYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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